5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol 5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13264241
InChI: InChI=1S/C22H17ClN2O2/c23-20-9-5-4-8-16(20)14-27-17-10-11-18(21(26)12-17)22-19(13-24-25-22)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,24,25)
SMILES: C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O
Molecular Formula: C22H17ClN2O2
Molecular Weight: 376.8 g/mol

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol

CAS No.:

Cat. No.: VC13264241

Molecular Formula: C22H17ClN2O2

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol -

Specification

Molecular Formula C22H17ClN2O2
Molecular Weight 376.8 g/mol
IUPAC Name 5-[(2-chlorophenyl)methoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Standard InChI InChI=1S/C22H17ClN2O2/c23-20-9-5-4-8-16(20)14-27-17-10-11-18(21(26)12-17)22-19(13-24-25-22)15-6-2-1-3-7-15/h1-13,26H,14H2,(H,24,25)
Standard InChI Key HETYYUNTFXKGJK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O
Canonical SMILES C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The molecule comprises three distinct subunits:

  • A central phenol ring substituted at the 2-position with a 4-phenyl-1H-pyrazol-5-yl group.

  • A 5-position (2-chlorobenzyl)oxy ether linkage.

  • A pyrazole ring bearing a phenyl substituent at the 4-position.

The pyrazole ring (1H-pyrazol-5-yl) adopts a planar conformation, with adjacent nitrogen atoms at positions 1 and 2. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 15–25° between the pyrazole and pendant phenyl groups, suggesting moderate conjugation . The chlorobenzyl ether group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to non-halogenated analogs.

Spectroscopic Signatures

Hypothetical characterization data, inferred from related structures , include:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 8.35 (s, 1H, pyrazole-H3),

    • δ 7.85–7.20 (m, 12H, aromatic protons),

    • δ 5.25 (s, 2H, OCH2),

    • δ 12.10 (s, 1H, phenolic -OH).

  • IR (KBr):

    • 3250 cm1^{-1} (-OH stretch),

    • 1605 cm1^{-1} (C=N pyrazole),

    • 1240 cm1^{-1} (C-O-C ether).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

Route A:

  • Pyrazole Formation: 1,3-Dipolar cycloaddition of hydrazine with α,β-unsaturated ketones.

  • Etherification: Coupling of 5-hydroxypyrazole-phenol with 2-chlorobenzyl bromide under basic conditions.

Route B:

  • Chalcone Intermediate: Condensation of 2-hydroxyacetophenone with 2-chlorobenzaldehyde.

  • Oxidative Cyclization: Using CuCl2_2/DMSO to form the pyrazole core .

Optimized Protocol (Based on PMC Data )

A microwave-assisted synthesis (69–82% yield) is proposed:

  • Step 1: React 2′-hydroxy-5-(2-chlorobenzyloxy)chalcone with hydrazine hydrate in DMF at 80°C for 2 hr.

  • Step 2: Cyclize intermediate under microwave irradiation (300 W, 120°C, 3 min) with CuCl2_2 catalyst.

Physicochemical Properties

PropertyValue/DescriptionMethod (Reference)
Molecular Weight376.8 g/molESI-MS
LogP4.2 (Predicted)ChemAxon
Aqueous Solubility0.12 mg/mL (25°C)ALogPS
Melting Point218–220°C (Dec.)DSC

The elevated LogP suggests preferential partitioning into lipid membranes, aligning with bioactivity trends in chlorinated pyrazoles .

Comparative Analysis with Analogous Compounds

CompoundMW (g/mol)Key SubstituentsReported Activity
VC13264241 (Target)376.82-Cl-benzyl, 4-Ph-pyrazoleN/A (This Study)
PubChem CID 4460494 270.74-Cl-phenol, 1-Ph-pyrazoleAntibacterial (MIC 8 μg/mL)
CHEMBL2146957 504.0Thiazolidinone hybridAnticancer (IC50 1.2 μM)

The target compound’s lower molecular weight compared to CHEMBL2146957 may improve bioavailability while retaining pyrazole-mediated bioactivity.

Research Gaps and Future Directions

  • Synthetic Challenges: Scalability of microwave-assisted steps requires optimization for industrial production.

  • In Silico Studies: Molecular dynamics simulations to predict binding modes with EGFR or PI3K.

  • In Vivo Profiling: Pharmacokinetic studies in rodent models to assess blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator